N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide is a deuterium-labeled compound with a molecular formula of C10H12D3NO3S and a molecular weight of 232.31 g/mol . This compound is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonyl chloride with N-methyl-d3-ethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methyl-d3 group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and interactions. The hydroxyl and sulfonamide groups play crucial roles in its reactivity and binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-2-Hydroxyethyl-N-(methyl-d3)-nitrous amide
- N-2-Hydroxyethyl-N-(methyl-d3)-carbamimidoyl undecanamide
Uniqueness
N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying its behavior in various systems. Its combination of hydroxyl and sulfonamide groups also contributes to its versatility and reactivity in different chemical and biological contexts .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methyl-N-(trideuteriomethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(13,14)11(2)7-8-12/h3-6,12H,7-8H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEWHYGRSGMMJE-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCO)S(=O)(=O)C1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675935 |
Source
|
Record name | N-(2-Hydroxyethyl)-4-methyl-N-(~2~H_3_)methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854634-39-2 |
Source
|
Record name | N-(2-Hydroxyethyl)-4-methyl-N-(~2~H_3_)methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.